1-Benzhydryl-3-(methoxymethylene)azetidine
Overview
Description
1-Benzhydryl-3-(methoxymethylene)azetidine is an organic compound with the molecular formula C18H19NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group and a methoxymethylene substituent
Preparation Methods
The synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine typically involves the reaction of benzhydryl chloride with azetidine in the presence of a base, followed by the introduction of the methoxymethylene group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-Benzhydryl-3-(methoxymethylene)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzhydryl-3-(methoxymethylene)azetidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the construction of various chemical structures.
Biology: The compound may be investigated for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Benzhydryl-3-(methoxymethylene)azetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-(methoxymethyl)azetidine: This compound differs by having a methoxymethyl group instead of a methoxymethylene group, which may result in different chemical and biological properties.
1-Benzhydrylazetidine: Lacking the methoxymethylene group, this compound has a simpler structure and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
1-benzhydryl-3-(methoxymethylidene)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDLMLXAYRDTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619544 | |
Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676125-58-9 | |
Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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